2,4-Difluorobiphenyl

Description

The exact mass of the compound 2,4-Difluorobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

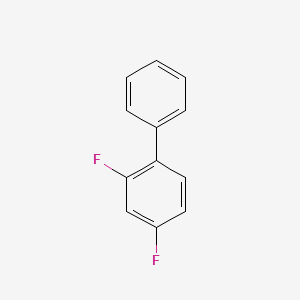

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHAJKHGPDDEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191277 | |

| Record name | 2,4-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37847-52-2 | |

| Record name | 2,4-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37847-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037847522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluorobiphenyl CAS number and properties

An In-Depth Technical Guide to 2,4-Difluorobiphenyl for Advanced Research and Development

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2,4-Difluorobiphenyl, focusing on its synthesis, properties, applications, and handling. This document is designed to be a practical resource, blending established scientific principles with actionable, field-proven insights.

2,4-Difluorobiphenyl is a fluorinated aromatic compound featuring a biphenyl core structure with two fluorine atoms substituted on one of the phenyl rings.[1] Its CAS Number is 37847-52-2.[2][3][4] This specific substitution pattern imparts unique electronic properties and steric configurations, making it a valuable intermediate in various advanced applications, from pharmaceuticals to materials science.[1][5] The strategic placement of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules in drug discovery, a common strategy in medicinal chemistry.[1][6][7]

Chemical and Physical Properties

The fundamental properties of 2,4-Difluorobiphenyl are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 37847-52-2 | [2][3] |

| Molecular Formula | C₁₂H₈F₂ | [3][8] |

| Molecular Weight | 190.19 g/mol | [3][8] |

| Appearance | White to off-white crystalline solid/powder | [1][3][8] |

| Melting Point | 61-65 °C | [3][8][9] |

| Boiling Point | ~243.7 °C (Predicted) | [8] |

| Solubility | Sparingly soluble in water; Soluble in acetonitrile (slightly), chloroform (slightly), and toluene. | [1][8] |

| Purity | Typically >97.0% (GC) | [3] |

Synthesis Methodologies: A Scientist's Perspective

The synthesis of 2,4-Difluorobiphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.[1][10] Alternative methods like the Gomberg-Bachmann reaction have also been reported.[9]

Featured Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, especially for biaryl compounds.[10][11] The choice of a palladium catalyst, a suitable base, and solvent system is critical for reaction efficiency.

Causality in Experimental Design:

-

Catalyst: A palladium complex (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand) is used because it efficiently cycles through the catalytic steps of oxidative addition, transmetalation, and reductive elimination required for the coupling.[10][12]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, or KF) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[12]

-

Solvent: A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, ensuring all reactants are available for the reaction.

Step-by-Step Protocol:

-

Reactor Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phenylboronic acid (1.2 equivalents), 2,4-difluorobromobenzene (1.0 equivalent), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 equivalents) and a suitable organic solvent such as toluene. The solvent volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,4-Difluorobiphenyl.

Caption: Workflow for the Suzuki-Miyaura synthesis of 2,4-Difluorobiphenyl.

Applications in Drug Development and Materials Science

2,4-Difluorobiphenyl is not just a laboratory curiosity; it is a key building block in several high-value applications.

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmaceutical compounds. A prominent example is its use in preparing Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). The difluorophenyl moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing metabolic stability or modulating lipophilicity to improve cell membrane permeability.[1][6]

-

Organic Electronics: The compound serves as a precursor for advanced materials used in Organic Light-Emitting Diodes (OLEDs).[5] It is used to create sophisticated iridium(III) complexes that function as efficient electroluminescent materials.[5][13] The fluorine substituents enhance the electronic properties and stability of these materials, leading to brighter and more durable displays.[5]

-

Liquid Crystals: Due to its rigid structure and the electronic properties conferred by the fluorine atoms, 2,4-Difluorobiphenyl is also employed in the development of liquid crystals.[1]

-

Battery Technology: It has been identified as a potential anti-overcharge additive for battery electrolytes, highlighting its utility in energy storage applications.[8]

Caption: Key application areas for 2,4-Difluorobiphenyl.

Safety, Handling, and Regulatory Information

Proper handling of 2,4-Difluorobiphenyl is essential to ensure laboratory safety and environmental protection. It is intended for professional research and industrial use only.[2][4]

GHS Hazard Information:

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[15][16]

-

Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly closed container.[8][16] Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: This material and its container must be disposed of as hazardous waste.[8]

Transportation:

Analytical and Spectroscopic Data

Structural confirmation and purity assessment are typically performed using standard analytical techniques. While raw spectra are not provided here, characteristic data can be found in spectral databases.

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for structural elucidation. The ¹⁹F NMR spectrum is also highly informative. Spectral data is available on databases such as the Spectral Database for Organic Compounds (SDBS).[3][17]

-

Mass Spectrometry (MS): Provides information on the molecular weight (m/z = 190.19) and fragmentation patterns, confirming the molecular formula.

-

Infrared Spectroscopy (IR): Shows characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching.

References

-

2,4-Difluorobiphenyl, 5g, Each - CP Lab Safety.

-

2,4-Difluorobiphenyl, 5G - D3450-5G - Lab Pro Inc.

-

2,4-Difluorobiphenyl 37847-52-2 wiki - Guidechem.

-

2, 4-Difluorobiphenyl, min 97%, 100 grams - CP Lab Safety.

-

2,4-Difluorobiphenyl - ChemicalBook.

-

Synthesis of 2,4-difluorobiphenyl - PrepChem.com.

-

2,4-Difluorobiphenyl 37847-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

2,4-Difluorobiphenyl - ChemBK.

-

2,4-difluorobiphenyl Exporter and suppliers in Maharashtra. - Tylon Pharma Limited.

-

2,4-Difluorobiphenyl(37847-52-2) Chemical Properties,Uses,Production - ChemicalBook.

-

2,4'-Difluorobiphenyl 2285-28-1 wiki.

-

2,4-Difluorobiphenyl(37847-52-2) 1H NMR spectrum - ChemicalBook.

-

Key Applications of 2,4-Difluorobiphenyl in Organic Synthesis.

-

4,4'-difluorobiphenyl - Organic Syntheses Procedure.

-

US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

-

2,4-Difluorobiphenyl - Synquest Labs.

-

4,4'-Difluorobiphenyl 97 398-23-2 - Sigma-Aldrich.

-

Grignard Reaction - University of Wisconsin–Madison.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.

-

Material Safety Data Sheet - 2-Fluorobiphenyl, 97% - Cole-Parmer.

-

US4775764A - Method for preparing 4,4' difluorobiphenyl - Google Patents.

-

Suzuki reaction - Wikipedia.

-

The Suzuki Reaction - Stanford University.

-

synthetic routes to 4,4'-difluorobenzophenone from 4,4'-Difluorobiphenyl - Benchchem.

-

The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery.

-

Suzuki Coupling - Organic Chemistry Portal.

-

grignard reagents - Chemguide.

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate.

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.

-

12.4 Grignard Reagents | Organic Chemistry - YouTube.

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI.

-

CAS No. 398-23-2 - 4,4'-Difluorobiphenyl - AccuStandard.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

Sources

- 1. Page loading... [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labproinc.com [labproinc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. nbinno.com [nbinno.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. prepchem.com [prepchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. 2,4-Difluorobiphenyl | 37847-52-2 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. 2,4-Difluorobiphenyl(37847-52-2) 1H NMR [m.chemicalbook.com]

Synthesis of 2,4-Difluorobiphenyl via Gomberg-Bachmann reaction

An In-Depth Technical Guide to the Synthesis of 2,4-Difluorobiphenyl via an Optimized Gomberg-Bachmann Reaction

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Biphenyls in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] Within this context, fluorinated biphenyls have emerged as privileged structures. 2,4-Difluorobiphenyl, in particular, serves as a critical intermediate in the synthesis of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and as a foundational building block for complex pharmaceuticals.[3][4] Its synthesis is therefore a matter of significant interest to researchers in both materials science and drug development.

This guide provides a comprehensive, field-proven methodology for the synthesis of 2,4-Difluorobiphenyl using a modern, optimized iteration of the classic Gomberg-Bachmann reaction. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process parameters, and provide a self-validating protocol designed for reproducibility and success.

The Gomberg-Bachmann Reaction: From Classic Challenge to Modern Utility

The Gomberg-Bachmann reaction, first reported in 1924, is an aryl-aryl coupling that proceeds via a diazonium salt intermediate.[5][6] The classical approach involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then decomposes in the presence of a second aromatic compound (the solvent) and a base to form a biaryl product through an aryl radical intermediate.[7][8]

Historically, the reaction was plagued by low yields, often below 40%, due to a multitude of competing side reactions involving the highly reactive diazonium salt.[5][7] However, modern advancements, particularly the use of phase-transfer catalysis, have revitalized the reaction, transforming it into a more efficient and reliable synthetic tool.

Core Mechanism: A Radical Pathway

The reaction proceeds in two fundamental stages:

-

Diazotization: The primary aromatic amine (2,4-difluoroaniline) is converted into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like HCl.[9] This step is critically temperature-dependent and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Radical Coupling: Under basic conditions, the diazonium salt decomposes, losing dinitrogen gas (N₂) to form a highly reactive aryl radical. This radical then attacks the aromatic solvent (benzene), forming the new C-C bond and yielding the desired 2,4-difluorobiphenyl product.

Caption: The two-stage mechanism of the Gomberg-Bachmann reaction.

An Optimized, Phase-Transfer Catalyzed Protocol

The following protocol represents a significant improvement over the classical method. By employing a two-phase system (aqueous base and organic solvent) with a phase-transfer catalyst (PTC), we enhance the interaction between the aqueous diazonium salt and the organic arene, leading to improved yields and minimized byproduct formation.[10]

Reagent and Equipment Overview

| Reagent | Molar Eq. | Purpose |

| 2,4-Difluoroaniline | 1.0 | Starting Material |

| Concentrated HCl | 3.0 | Acid for Diazotization |

| Sodium Nitrite (NaNO₂) | 1.1 | Nitrosating Agent |

| Benzene | 10-20 | Reagent & Solvent |

| Sodium Hydroxide (NaOH) | 4.0 | Base for Coupling |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase-Transfer Catalyst |

| Diethyl Ether | - | Extraction Solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

| Silica Gel | - | Chromatographic Stationary Phase |

| Hexane / Ethyl Acetate | - | Chromatographic Mobile Phase |

Essential Equipment: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath.

Experimental Workflow: A Visual Guide

The entire process, from initial setup to final purification, can be visualized as a sequential workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Part A: Diazotization of 2,4-Difluoroaniline

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cooling: Place the flask in an ice-salt bath and cool the solution until the internal temperature is stable between 0-5 °C. This is a critical step; maintaining this low temperature is essential to prevent the degradation of the diazonium salt.[10]

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution to the dropping funnel.

-

Reaction: Slowly add the sodium nitrite solution dropwise to the vigorously stirred aniline solution. The rate of addition must be controlled to ensure the internal temperature does not rise above 5 °C.[10]

-

Stirring: After the addition is complete, continue to stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C to ensure the reaction goes to completion.[10] The solution should be kept cold for immediate use in the next step.

Part B: Gomberg-Bachmann Coupling

-

Setup: In a separate, larger flask, prepare a biphasic mixture containing benzene (10-20 eq), the phase-transfer catalyst tetrabutylammonium bromide (0.05 eq), and a solution of sodium hydroxide (4.0 eq) in water.[10]

-

Cooling: Cool this mixture in an ice bath to between 0-5 °C with vigorous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part A to the vigorously stirred benzene/NaOH mixture. The temperature must be carefully maintained below 10 °C during this addition.[10]

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir vigorously for 12-24 hours.[10]

Part C: Work-up and Purification

-

Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the organic (benzene) layer.

-

Extraction: Extract the aqueous layer three times with diethyl ether to recover any dissolved product.[10]

-

Washing: Combine all organic layers and wash sequentially with water and then with brine. This removes residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[10]

-

Purification: The crude material is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for isolating the pure 2,4-difluorobiphenyl.[10]

Scientific Integrity: Causality and Troubleshooting

Why This Protocol Works: The Science Behind the Steps

-

Role of the Base (NaOH): The Gomberg-Bachmann reaction is performed under basic conditions to promote the decomposition of the diazonium salt into the required aryl radical.[10] An optimal pH range of 8-10 balances efficient radical generation against the formation of undesired diazotate anions at excessively high pH.[10]

-

The Phase-Transfer Catalyst (TBAB): The diazonium salt is soluble in the aqueous phase, while benzene is the organic phase. The TBAB facilitates the transfer of the diazonium ion into the organic phase, or at the interface, where it can react with benzene. This dramatically increases the reaction rate and efficiency compared to the classical heterogeneous mixture.

-

Strict Temperature Control: The diazonium salt is thermally unstable. Keeping the temperature at 0-5 °C during its formation and below 10 °C during the initial coupling phase is paramount to prevent premature decomposition and the formation of tarry byproducts.[10]

Troubleshooting Common Issues

-

Low Yield: This is often traced back to poor temperature control, leading to diazonium salt decomposition. Ensure your cooling bath is effective and addition rates are sufficiently slow. Another cause can be inefficient stirring, which is critical in a biphasic reaction.

-

Formation of Phenolic Byproducts: If the aryl radical reacts with water or hydroxide ions instead of benzene, 2,4-difluorophenol can form. Vigorous stirring and the use of a PTC help ensure the radical reacts preferentially in the organic phase.

-

Azo Compound Formation: Diazonium salts can couple with electron-rich aromatic compounds. While less of a concern with benzene, using activated arenes can lead to this side reaction.

Conclusion

The synthesis of 2,4-difluorobiphenyl via the Gomberg-Bachmann reaction, once a low-yielding process, has been rendered highly effective through the application of phase-transfer catalysis. The protocol detailed herein is robust and reproducible, grounded in a clear understanding of the reaction mechanism and critical process parameters. By adhering to the principles of strict temperature control and efficient mixing, researchers and drug development professionals can reliably access this valuable fluorinated intermediate for applications ranging from advanced materials to the next generation of pharmaceuticals.

References

- BenchChem. (2025). Strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis. Benchchem.

- Springer Nature. (2025, August 8). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. SpringerLink.

-

Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct catalyst‐free C−H arylation of benzene using in situ generated diazonium trifluoroacetate. Retrieved from [Link]

- Unknown Source. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.

-

SlideShare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). ARYLATION OF AROMATIC COMPOUNDS WITH BENZENEDIAZONIUM BOROFLUORIDE. Retrieved from [Link]

-

ResearchGate. (2006, January 1). Gomberg-Bachmann reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, April 20). Reaction of benzene diazonium salts with different compounds. Retrieved from [Link]

-

SlideShare. (n.d.). Benzene Diazonium Salts and its application. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 2,4-Difluorobiphenyl in Organic Synthesis. Retrieved from [Link]

-

ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Retrieved from [Link]

-

Europe PMC. (n.d.). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

-

chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]

- Unknown Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog.

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in Gomberg-Backmann biaryl synthesis. Retrieved from [Link]

-

YouTube. (2022, February 8). DIAZOTISATION REACTION | CAIE CHEMISTRY | A LEVELS. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Difluorobiphenyl | 37847-52-2 [chemicalbook.com]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 6. Gomberg-Bachmann_reaction [chemeurope.com]

- 7. mycollegevcampus.com [mycollegevcampus.com]

- 8. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 9. Diazotisation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2,4-Difluorobiphenyl: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobiphenyl (CAS No. 37847-52-2) is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its structure, featuring a biphenyl core with fluorine atoms at the 2 and 4 positions of one ring, imparts unique physicochemical properties. These properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and components for Organic Light-Emitting Diodes (OLEDs). The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

Accurate and comprehensive characterization of 2,4-difluorobiphenyl is paramount for its effective use. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for confirming its identity, purity, and structure. This guide provides a detailed overview of the expected spectroscopic data for 2,4-difluorobiphenyl, framed from the perspective of a senior application scientist, to explain the rationale behind the spectral features and the methodologies for their acquisition.

Molecular Structure

The structural analysis of 2,4-Difluorobiphenyl begins with a clear understanding of its atomic arrangement and numbering, which is crucial for interpreting the spectroscopic data that follows.

Caption: Structure of 2,4-Difluorobiphenyl with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,4-difluorobiphenyl, providing detailed information about the hydrogen, carbon, and fluorine environments. The presence of fluorine significantly influences the spectra due to spin-spin coupling with both ¹H and ¹³C nuclei, offering a rich dataset for analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,4-difluorobiphenyl in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard for its good solubilizing power for nonpolar compounds and its well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like trichlorofluoromethane (CFCl₃) may be used.

-

Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR , standard pulse sequences are used.

-

For ¹³C NMR , a proton-decoupled experiment (¹³C{¹H}) is standard to simplify the spectrum by removing ¹H-¹³C couplings.

-

For ¹⁹F NMR , a proton-decoupled experiment is also common to simplify the fluorine signals.

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2,4-difluorobiphenyl is characterized by signals in the aromatic region, typically between 6.8 and 7.6 ppm. The protons on the difluorinated ring are significantly affected by coupling to the adjacent fluorine atoms, leading to complex multiplets. The protons on the unsubstituted phenyl ring appear as more standard aromatic multiplets.

Table 1: Predicted ¹H NMR Data for 2,4-Difluorobiphenyl in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ 7.51 - 7.35 | m | 5H, Phenyl-H |

| ~ 7.30 | m | 1H, H-6 |

| ~ 6.95 | m | 1H, H-5 |

| ~ 6.89 | m | 1H, H-3 |

Note: The exact chemical shifts, multiplicities, and coupling constants (J values) require experimental data for precise assignment. The multiplicities (m) are complex due to multiple ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. A key feature for fluorinated compounds is the presence of large carbon-fluorine coupling constants (JCF), which are invaluable for assigning the carbons on the fluorinated ring. The coupling is observed through multiple bonds, with the one-bond coupling (¹JCF) being the largest (typically >200 Hz).

Table 2: Predicted ¹³C NMR Data for 2,4-Difluorobiphenyl

| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |

|---|---|---|

| C2 (C-F) | ~160 | dd |

| C4 (C-F) | ~162 | dd |

| C1 | ~124 | dd |

| C6 | ~131 | d |

| C3 | ~105 | d |

| C5 | ~112 | d |

| Phenyl C-1' | ~135 | s |

| Phenyl C-2'/6' | ~128 | s |

| Phenyl C-3'/5' | ~129 | s |

| Phenyl C-4' | ~128 | s |

Note: 'd' denotes a doublet and 'dd' a doublet of doublets arising from C-F coupling. The chemical shifts and coupling constants are estimations and require experimental verification.

¹⁹F NMR Spectroscopic Data

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms.[1] Since the two fluorine atoms in 2,4-difluorobiphenyl are in different chemical environments, two distinct signals are expected. These signals will likely appear as doublets due to coupling to each other and will be further split by couplings to nearby protons.

Table 3: Predicted ¹⁹F NMR Data for 2,4-Difluorobiphenyl

| Estimated Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

|---|---|---|

| ~ -110 to -115 | m | F-2 |

| ~ -115 to -120 | m | F-4 |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. The aromatic fluorine chemical shifts are highly sensitive to their position on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2,4-difluorobiphenyl, the key absorptions are from the aromatic rings and the carbon-fluorine bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using either the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For a thin film, the compound can be dissolved in a volatile solvent (like acetone), a drop placed on a salt plate (e.g., KBr or NaCl), and the solvent allowed to evaporate.

-

Acquisition: A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Table 4: Key IR Absorption Bands for 2,4-Difluorobiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1300 - 1100 | Strong | C-F Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The C-F stretching region often contains multiple strong, sharp bands characteristic of fluoroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this type of compound, causing the molecule to ionize and break into characteristic fragments.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization to form a radical cation (M⁺•) and subsequent fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Analysis of the Mass Spectrum

The mass spectrum of 2,4-difluorobiphenyl is expected to show a prominent molecular ion peak at m/z = 190, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the biphenyl ring system and the C-F bonds.

Table 5: Predicted Key Fragments in the Mass Spectrum of 2,4-Difluorobiphenyl

| m/z | Predicted Identity | Notes |

|---|---|---|

| 190 | [C₁₂H₈F₂]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₁₂H₈F]⁺ | Loss of a fluorine radical (•F) |

| 170 | [C₁₂H₇F]⁺ | Loss of HF |

| 95 | [C₆H₄F]⁺ | Fragment from cleavage of the biphenyl bond |

Note: The relative intensities of these peaks are dependent on the instrument conditions and the stability of the fragment ions.

Caption: Simplified fragmentation pathway for 2,4-Difluorobiphenyl in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and self-validating system for the characterization of 2,4-difluorobiphenyl. ¹H, ¹³C, and ¹⁹F NMR spectroscopy together offer an unambiguous determination of the molecular structure by mapping the proton, carbon, and fluorine environments and their interactions. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, namely the aromatic system and the carbon-fluorine bonds. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation, further corroborating its identity. The data and protocols presented in this guide serve as a foundational reference for scientists working with this important chemical intermediate.

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,4-Difluorobiphenyl

Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry

Biphenyls and their derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the biphenyl core can dramatically alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding interactions with biological targets. 2,4-Difluorobiphenyl, in particular, is a key intermediate in the synthesis of various functional molecules, including advanced materials for organic light-emitting diodes (OLEDs).[1][2] A thorough understanding of its three-dimensional structure is paramount for designing novel compounds with tailored properties and for predicting their behavior in different environments.

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 2,4-Difluorobiphenyl. We will delve into the experimental determination of its solid-state conformation through X-ray crystallography of a closely related derivative, complemented by insights from computational modeling. This dual approach offers a robust understanding of the molecule's structural landscape, providing researchers, scientists, and drug development professionals with the foundational knowledge required for their work.

I. Experimental Determination of the Solid-State Structure: Insights from a Key Derivative

Methodology: Single-Crystal X-ray Crystallography

The determination of a molecule's crystal structure is a definitive method for elucidating its three-dimensional arrangement in the solid state.[5] The general workflow for such a study is outlined below.

A typical experimental protocol involves:

-

Synthesis and Purification: The compound of interest, in this case, a derivative of 2,4-difluorobiphenyl, is synthesized and purified to a high degree to facilitate the growth of quality crystals.[6]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound.[5]

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[5]

Crystallographic Data for 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone

The crystallographic study of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone revealed two crystallographically independent molecules in the asymmetric unit.[3][4] The key geometric parameters are summarized in the table below.

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle between Phenyl Rings | 46.9 (2)° | 47.6 (2)° |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

Data sourced from Guo et al. (2008).[3][4]

The most critical finding from this study is the dihedral angle between the two phenyl rings. This angle, which describes the twist between the two aromatic systems, is approximately 47-48°. This non-planar conformation is a direct consequence of the steric hindrance between the ortho-hydrogen and fluorine atoms on the adjacent rings.

II. Molecular Geometry and Conformational Analysis

The molecular geometry of 2,4-difluorobiphenyl is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces:

-

Steric Hindrance: The repulsive forces between the atoms at the ortho positions of the two rings (a hydrogen atom on one ring and a fluorine atom on the other) favor a twisted conformation.

-

π-Conjugation: The delocalization of π-electrons across the inter-ring bond is maximized in a planar conformation.

In the case of 2,4-difluorobiphenyl, the steric hindrance dominates, leading to the observed non-planar structure. The fluorine atom at the 2-position, being larger than a hydrogen atom, significantly contributes to this steric clash.

III. Computational Chemistry as a Predictive Tool

In the absence of a direct crystal structure for 2,4-difluorobiphenyl, computational methods such as Density Functional Theory (DFT) serve as a powerful tool for predicting its molecular geometry and other properties.[7][8] DFT calculations can provide a highly accurate model of the molecule's structure in the gas phase, which can then be compared with the experimental solid-state data from its derivatives.

A Representative Computational Protocol

-

Structure Building: A 3D model of 2,4-difluorobiphenyl is constructed using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7] This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Property Calculation: Various molecular properties, such as the dihedral angle, bond lengths, and electrostatic potential, can be calculated from the optimized geometry.

Computational studies on similar fluorinated biphenyls have consistently shown that DFT methods can accurately predict the non-planar geometry and the magnitude of the inter-ring dihedral angle. These theoretical models, when benchmarked against experimental data from derivatives, provide a high degree of confidence in our understanding of the conformational preferences of 2,4-difluorobiphenyl.

IV. Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the crystal structure and molecular geometry of 2,4-Difluorobiphenyl. By leveraging experimental data from a closely related derivative and complementing it with the predictive power of computational chemistry, we have established that 2,4-difluorobiphenyl adopts a non-planar conformation with a dihedral angle of approximately 47-48° between the two phenyl rings. This twisted geometry is a critical feature that influences its physical and chemical properties.

For researchers and scientists in drug development and materials science, this structural understanding is fundamental. It informs the design of new molecules with specific three-dimensional shapes, which is crucial for achieving desired biological activity or material properties. Future work in this area could involve the co-crystallization of 2,4-difluorobiphenyl with other molecules to obtain its crystal structure directly and to study its intermolecular interactions in the solid state.

V. References

-

The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (n.d.). Taylor & Francis. Retrieved January 1, 2026, from --INVALID-LINK--

-

BenchChem. (n.d.). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. Retrieved January 1, 2026, from --INVALID-LINK--

-

Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl. Retrieved January 1, 2026, from --INVALID-LINK--

-

Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1923. --INVALID-LINK--

-

1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

-

Muthu, S., et al. (2020). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Polycyclic Aromatic Compounds, 1-22. --INVALID-LINK--

-

Lynch, D. E., & McClenaghan, I. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1810. --INVALID-LINK--

-

2,4'-Difluorobiphenyl 2285-28-1 wiki. (n.d.). LookChem. Retrieved January 1, 2026, from --INVALID-LINK--

-

Molecular structure, NMR and vibrational spectral analysis of 2,4‐difluorophenol by ab initio HF and density functional theory. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

-

The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (1998). Liquid Crystals, 24(4), 559-570. --INVALID-LINK--

-

The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 2,4-Difluorobiphenyl in Organic Synthesis. Retrieved January 1, 2026, from --INVALID-LINK--

-

Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--

-

Standard X-ray Diffraction Powder Patterns. (1971). National Bureau of Standards Monograph 25, Section 9. --INVALID-LINK--

-

Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). Journal of Molecular Structure, 1258, 132667. --INVALID-LINK--

-

ChemicalBook. (n.d.). 2,4-Difluorobiphenyl. Retrieved January 1, 2026, from --INVALID-LINK--

-

Lab Pro Inc. (n.d.). 2,4-Difluorobiphenyl, 5G. Retrieved January 1, 2026, from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 4,4'-Difluorobiphenyl 97%. Retrieved January 1, 2026, from --INVALID-LINK--

-

How To Determine Dihedral Angle In Organic Chemistry?. (2024, February 18). YouTube. Retrieved January 1, 2026, from --INVALID-LINK--

-

PubChem. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-4-amine. Retrieved January 1, 2026, from --INVALID-LINK--

-

ChemBK. (n.d.). 2,4-Difluorobiphenyl. Retrieved January 1, 2026, from --INVALID-LINK--

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Difluorobiphenyl | 37847-52-2 [chemicalbook.com]

- 3. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Thermodynamic properties and stability of 2,4-Difluorobiphenyl

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2,4-Difluorobiphenyl

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and molecular stability of 2,4-Difluorobiphenyl (C₁₂H₈F₂). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental principles with established experimental and computational methodologies. We delve into the determination of key thermodynamic parameters, such as the enthalpy of formation and sublimation, and explore the molecule's structural and electronic stability through computational chemistry. The guide emphasizes the causal relationships behind experimental design and data interpretation, offering field-proven insights into the characterization of fluorinated aromatic compounds.

Introduction to 2,4-Difluorobiphenyl

2,4-Difluorobiphenyl is a halogenated organic compound belonging to the family of aromatic hydrocarbons.[1] At ambient conditions, it exists as a white to off-white crystalline solid characterized by low volatility.[1] The strategic placement of two fluorine atoms on the biphenyl scaffold imparts unique physicochemical properties, making it a valuable intermediate in various advanced applications.

The primary utility of 2,4-Difluorobiphenyl lies in its role as a building block in organic synthesis.[1] In the pharmaceutical industry, the incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Furthermore, its rigid structure and electron-deficient aromatic rings are leveraged in the development of liquid crystals, organic electronic materials, and light-excitable iridium(III) complexes for LEDs.[1][2][3]

A thorough understanding of the thermodynamic properties of this compound is paramount for its effective use. These properties govern its behavior during synthesis, purification, and formulation, and are critical for process optimization, safety assessment, and predicting its environmental fate. This guide provides an in-depth examination of these characteristics.

Physicochemical Properties

A summary of the core physicochemical properties of 2,4-Difluorobiphenyl provides a foundational dataset for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈F₂ | [2][4] |

| Molar Mass | 190.19 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [1][2][5] |

| Melting Point | 63 °C | [2][4][5][6] |

| Boiling Point | 243.7 ± 20.0 °C (Predicted) | [2][4][5] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [2][4][5] |

| Vapor Pressure | 17.5 mmHg at 25°C (Predicted) | [4] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [2][4][5] |

Experimental Determination of Thermodynamic Properties

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is a critical thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] It is a direct measure of a molecule's energetic stability. For organic compounds like 2,4-Difluorobiphenyl, this value is most reliably determined through combustion calorimetry .[8][9]

The objective of bomb calorimetry is to measure the heat released during the complete combustion of a substance in a constant-volume environment.[9] This heat, when corrected to standard conditions, allows for the calculation of the enthalpy of formation.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of 2,4-Difluorobiphenyl is placed in a crucible within the constant-volume "bomb" vessel.

-

Fuse Wire Connection: A nickel or platinum fuse wire is connected to two electrodes, positioned to be in contact with the sample to ensure ignition.

-

Bomb Sealing and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with an excess of pure oxygen (typically to ~30 atm) to guarantee complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known, precise mass of water within a thermally insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded over a period to establish a baseline.

-

Ignition: The sample is ignited by passing an electrical current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is meticulously recorded at short intervals as it rises due to the heat released by the combustion reaction, until a maximum temperature (T_final) is reached and the system begins to cool.

-

Data Analysis: The total heat released (q_total) is calculated from the observed temperature change (ΔT = T_final - T_initial) and the predetermined heat capacity of the calorimeter system (C_cal), which is found by combusting a standard substance like benzoic acid.[9]

-

Corrections and Calculation: Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The resulting value is the internal energy of combustion (ΔcU°), which is then converted to the standard enthalpy of combustion (ΔcH°) and subsequently used with known enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of 2,4-Difluorobiphenyl.

Caption: Workflow for the Transpiration Method.

Molecular Structure and Stability: Computational Insights

In the absence of extensive experimental data, computational chemistry provides powerful predictive insights into molecular stability. Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules like 2,4-Difluorobiphenyl. [10][11]

DFT Calculations for Stability Analysis

DFT calculations can determine the optimized ground-state geometry, electronic properties, and vibrational frequencies, which collectively describe the molecule's stability.

Computational Workflow:

-

Structure Optimization: The calculation begins by finding the lowest energy conformation of the 2,4-Difluorobiphenyl molecule, determining precise bond lengths, bond angles, and dihedral angles.

-

Electronic Property Calculation: From the optimized structure, key electronic descriptors are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a larger gap generally implies greater stability. [12]3. Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the geometry is a stable equilibrium structure. [10]4. Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution and delocalization within the molecule, providing deeper insight into the stabilizing effects of the fluorine substituents. [13] The presence of highly electronegative fluorine atoms is expected to stabilize the molecular structure by withdrawing electron density from the aromatic rings, influencing its reactivity and intermolecular interactions. [14]

Caption: General Workflow for a DFT Calculation.

Safety and Handling Considerations

From a safety perspective, 2,4-Difluorobiphenyl is classified as an irritant.

-

Health Hazards: It is irritating to the eyes, respiratory system, and skin. [4][5]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling. [4]* Environmental Hazards: The compound is listed as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [4][5]Release into the environment should be avoided. [4]

Conclusion

2,4-Difluorobiphenyl is a key chemical intermediate whose utility in pharmaceuticals and materials science is underpinned by its unique physicochemical characteristics. This guide has detailed the authoritative experimental and computational methodologies required for a comprehensive assessment of its thermodynamic properties and stability. The determination of the enthalpy of formation via bomb calorimetry and the enthalpy of sublimation via the transpiration method are the cornerstones of experimental thermodynamic characterization. These techniques, complemented by the predictive power of Density Functional Theory , provide the robust data required by researchers to optimize synthetic processes, ensure safe handling, and innovate in the fields of drug development and advanced materials.

References

- Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus.

- Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus | Request PDF.

- Evaporation and Transpiration Basic Concepts. Hydrologic Engineering Center.

- 2,4-Difluorobiphenyl 37847-52-2 wiki. Guidechem.

- Application of the Transpiration Method To Determine the Vapor Pressure and Related Physico-Chemical Data of Low Vol

- Chamber‐based system for measuring whole‐plant transpir

- Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. NIST.

- Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique | PDF. Scribd.

- 2,4-Difluorobiphenyl. ChemBK.

- 2,4-Difluorobiphenyl. ChemicalBook.

- Standard Molar Enthalpies of Form

- Structural properties, theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes.

- 2,4-Difluorobiphenyl | 37847-52-2. ChemicalBook.

- 2,4-Difluorobiphenyl | 37847-52-2. Tokyo Chemical Industry (India) Pvt. Ltd..

- 2,4-Difluorobiphenyl, 5G - D3450-5G. Lab Pro Inc.

- ΔH of Combustion and Neutralis

- Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI.

- 4,4'-Difluorobiphenyl - Solubility of Things. Solubility of Things.

- 2,4-Difluorobiphenyl manufacturers and suppliers in india. ChemicalBook.

- Fluorescence Properties and Density Functional Theory Calculation of a Structurally Characterized Heterotetranuclear [ZnII2–SmIII2] 4,4′-Bipy-Salamo-Constructed Complex. MDPI.

- Calorimetry and Finding the He

- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC. NIH.

- CompChem.05.

- EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calcul

- ThermoML:J. Chem. Thermodyn. 2009, 41, 3, 349-354. Thermodynamics Research Center.

Sources

- 1. Page loading... [guidechem.com]

- 2. 2,4-Difluorobiphenyl price,buy 2,4-Difluorobiphenyl - chemicalbook [chemicalbook.com]

- 3. 2,4-Difluorobiphenyl | 37847-52-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,4-Difluorobiphenyl manufacturers and suppliers in india [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]

- 8. scienceready.com.au [scienceready.com.au]

- 9. biopchem.education [biopchem.education]

- 10. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Solubility of 2,4-Difluorobiphenyl

Abstract

Physicochemical Profile of 2,4-Difluorobiphenyl

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 2,4-Difluorobiphenyl is a solid at room temperature, appearing as white to off-white crystals with a melting point of approximately 63°C.[1][2][3][4] Its molecular structure, consisting of two phenyl rings connected by a single bond, defines its core as nonpolar and aromatic.[5]

Key properties influencing its solubility include:

-

Molecular Formula: C₁₂H₈F₂[1]

-

LogP (Octanol-Water Partition Coefficient): A predicted LogP of 2.673 indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones.[1][2][3]

-

Polarity: The biphenyl core is inherently nonpolar. The two fluorine atoms on one of the phenyl rings introduce electronegativity, creating a slight dipole moment. However, the overall character of the molecule remains predominantly nonpolar and lipophilic.

The solid-state nature and relatively high melting point compared to its non-fluorinated analog, biphenyl (69.2°C), suggest that crystal lattice energy will be a significant factor to overcome during dissolution.[5]

Theoretical Framework and Solubility Predictions

The principle of "like dissolves like" is the primary predictor of solubility.[6] This rule states that substances with similar polarities are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The nonpolar, aromatic core of 2,4-difluorobiphenyl strongly resembles the structure of these solvents. Therefore, it is predicted to exhibit high solubility in this class. The parent compound, biphenyl, is known to be readily soluble in solvents like benzene, toluene, and hexane, reinforcing this prediction.[5][6]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Chloroform, Tetrahydrofuran - THF): This class has a moderate polarity. While the fluorine atoms add some polar character to the molecule, the large nonpolar surface area will still dominate its interactions. Available data indicates that 2,4-difluorobiphenyl is "slightly" or "moderately" soluble in acetonitrile and chloroform.[1][2][3] This suggests that while dissolution is possible, it will be less favorable than in truly nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. 2,4-Difluorobiphenyl lacks hydrogen bond donor sites and has only weak acceptor capabilities via the fluorine atoms. Consequently, it cannot effectively disrupt the strong solvent-solvent interactions of water or alcohols. Biphenyl is noted as being insoluble in water.[5] Therefore, 2,4-difluorobiphenyl is predicted to have very low to negligible solubility in water and low solubility in alcohols like methanol and ethanol.

Based on this analysis, a predictive summary of solubility can be established.

Table 1: Predicted Solubility Trends for 2,4-Difluorobiphenyl

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | High | "Like dissolves like"; strong van der Waals interactions between the aromatic core and the nonpolar solvent. |

| Polar Aprotic | Dichloromethane (DCM), THF, Chloroform | Moderate to Low | The molecule's slight polarity from C-F bonds allows for some interaction, but the nonpolar character dominates. |

| Polar Aprotic | Acetonitrile | Slight / Low | Supported by supplier data; moderate polarity of the solvent is not ideal for the predominantly nonpolar solute.[1][2][3] |

| Polar Protic | Methanol, Ethanol | Low | Solute cannot effectively disrupt the strong hydrogen bonding network of the solvent. |

| Polar Protic | Water | Very Low / Insoluble | Significant mismatch in polarity; inability to form hydrogen bonds leads to unfavorable energetics for dissolution. |

A Validated Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a robust experimental protocol is essential. The "gold standard" for determining the true thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask Method .[7][8][9] This method ensures that the solution has reached equilibrium with the excess solid, providing a reliable measurement.[7][10] The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,4-difluorobiphenyl to a series of vials (performing the experiment in triplicate is recommended for statistical validity).[7] An amount that is visibly in excess after equilibration is sufficient.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspensions for a set period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[7][8] For poorly soluble compounds, longer times may be necessary.

-

Trustworthiness Check: To confirm equilibrium has been reached, a time-point study can be performed. Samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer significantly increases between time points.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed (sedimentation) for several hours to let the excess solid settle.[8][11]

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially inflated results.

-

-

Quantification:

-

Prepare a series of calibration standards of 2,4-difluorobiphenyl of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][12]

-

The concentration of the saturated solution is determined by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Applications in Research and Development

A thorough understanding of the solubility of 2,4-difluorobiphenyl is critical for its practical application:

-

Reaction Chemistry: Selecting an appropriate solvent in which the starting materials and reagents are sufficiently soluble is paramount for achieving optimal reaction kinetics and yield. For reactions involving 2,4-difluorobiphenyl, nonpolar solvents like toluene would likely be an excellent choice.

-

Purification and Crystallization: Solubility data is the foundation of purification by crystallization. To effectively crystallize this compound, a solvent system must be identified where it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The moderate solubility in some polar aprotic solvents or mixed solvent systems (e.g., toluene/heptane) could be exploited for this purpose.

-

Pharmaceutical Formulation: As a key intermediate for APIs, its solubility characteristics can influence the purification and handling processes that ensure the final API meets stringent purity standards.

Diagram: Solvent Selection Logic

Caption: Decision tree for application-specific solvent selection.

Conclusion

While a comprehensive public database of quantitative solubility for 2,4-difluorobiphenyl is sparse, a robust scientific framework allows for strong predictions of its behavior in common organic solvents. The molecule's predominantly nonpolar, aromatic character dictates high solubility in nonpolar solvents, moderate to low solubility in polar aprotic solvents, and poor solubility in polar protic solvents. For researchers requiring precise quantitative data for process optimization, reaction design, or formulation, the detailed shake-flask protocol provided herein offers a reliable and validated method for in-house determination. This guide serves as both a predictive tool and a practical manual for scientists and developers working with this important chemical intermediate.

References

- Solubility of Things. (n.d.). Biphenyl.

- Wikipedia. (n.d.). Biphenyl.

- Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl).

- ChemicalBook. (n.d.). 2,4-Difluorobiphenyl.

- ChemBK. (2024). 2,4-Difluorobiphenyl.

- Tylon Pharma Limited. (n.d.). 2,4-difluorobiphenyl Exporter and suppliers in Maharashtra.

- ChemicalBook. (n.d.). 2,4-Difluorobiphenyl | 37847-52-2.

- De Fina, K. M., Sharp, T. L., & Acree, W. E., Jr. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry.

- Lab Pro Inc. (n.d.). 2,4-Difluorobiphenyl, 5G - D3450-5G.

- National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database.

- Guidechem. (n.d.). 2,4-Difluorobiphenyl 37847-52-2 wiki.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Chem-Impex. (n.d.). 4,4'-Difluorobiphenyl.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Hokkala, E., et al. (2024). Thermodynamic solubility measurement without chemical analysis. International Journal of Pharmaceutics, 123890.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Difluorobiphenyl 37847-52-2.

- CP Lab Safety. (n.d.). 2,4-Difluorobiphenyl, 5g, Each.

- CP Lab Safety. (n.d.). 2, 4-Difluorobiphenyl, min 97%, 100 grams.

Sources

- 1. 2,4-Difluorobiphenyl price,buy 2,4-Difluorobiphenyl - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2,4-Difluorobiphenyl | 37847-52-2 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. Biphenyl - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. evotec.com [evotec.com]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. improvedpharma.com [improvedpharma.com]

Health and safety information for handling 2,4-Difluorobiphenyl

An In-Depth Technical Guide to the Health and Safety of 2,4-Difluorobiphenyl

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 2,4-Difluorobiphenyl (CAS No. 37847-52-2). The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of scientific integrity and occupational safety. The core principle of this guide is to explain the causality behind safety measures, empowering laboratory personnel to handle this compound with an informed and proactive approach to risk mitigation.

Compound Profile and Physicochemical Properties

2,4-Difluorobiphenyl is a halogenated aromatic hydrocarbon that serves as a key intermediate and building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its utility in drug development often stems from the strategic incorporation of fluorine atoms to enhance metabolic stability and lipophilicity.[1] However, its chemical nature also necessitates stringent safety protocols.

At room temperature, it appears as a white to off-white crystalline solid.[1][2] Understanding its physical properties is the first step in assessing potential exposure routes and designing appropriate controls.

Table 1: Physicochemical Properties of 2,4-Difluorobiphenyl

| Property | Value | Source(s) |

| CAS Number | 37847-52-2 | [3][4][5] |

| Molecular Formula | C12H8F2 | [1][3][4] |

| Molecular Weight | 190.19 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 63 °C | [2][4] |

| Boiling Point | ~243.7 °C (Predicted) | [2][4] |

| Solubility | Sparingly soluble in water. Slightly soluble in acetonitrile and chloroform. | [1][2][4] |

| Storage Temperature | 2-8°C | [1][2] |

Hazard Identification and Toxicological Summary

2,4-Difluorobiphenyl is classified as a hazardous substance. Exposure can lead to irritation of the skin, eyes, and respiratory system.[3][4] It is also recognized as being very toxic to aquatic life, with long-lasting effects, mandating careful handling to prevent environmental release.[3][4][7]

Table 2: GHS Hazard Classification for 2,4-Difluorobiphenyl